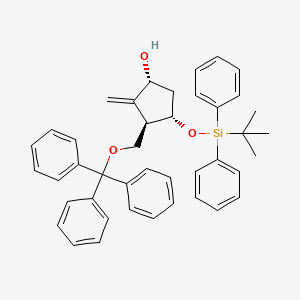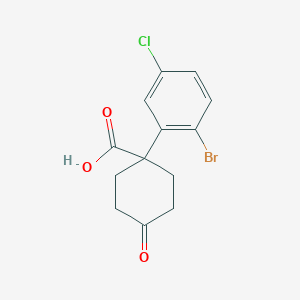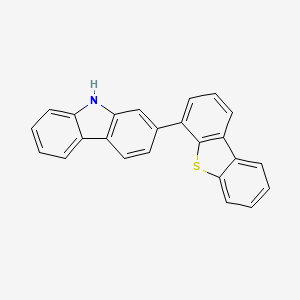
2-(Dibenzothiophen-4-yl)carbazol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(Dibenzothiophen-4-yl)carbazol typically involves the coupling of carbazole and dibenzothiophene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a dibenzothiophene boronic acid with a carbazole halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures .
化学反应分析
2-(Dibenzothiophen-4-yl)carbazol undergoes various types of chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, with reagents such as halogens or nitro groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
2-(Dibenzothiophen-4-yl)carbazol has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.
Photocatalysis: It serves as a photocatalyst in various organic reactions, including the synthesis of complex organic molecules through photoredox catalysis.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(Dibenzothiophen-4-yl)carbazol in its applications is primarily based on its ability to participate in electron transfer processes. In organic electronics, it acts as an electron-transporting material, facilitating the movement of electrons through the device . In photocatalysis, it absorbs light and undergoes photoinduced electron transfer, generating reactive species that drive chemical reactions .
相似化合物的比较
Similar compounds to 2-(Dibenzothiophen-4-yl)carbazol include other carbazole and dibenzothiophene derivatives, such as:
2-(4-Dibenzothiophene)carbazole: Similar in structure but with different substitution patterns on the aromatic rings.
2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole: Another derivative with a slightly different arrangement of the thiophene and carbazole units.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photocatalysis .
属性
分子式 |
C24H15NS |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
2-dibenzothiophen-4-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-10-21-17(6-1)18-13-12-15(14-22(18)25-21)16-8-5-9-20-19-7-2-4-11-23(19)26-24(16)20/h1-14,25H |
InChI 键 |
HSLDXPROSDARQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C4=CC=CC5=C4SC6=CC=CC=C56 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



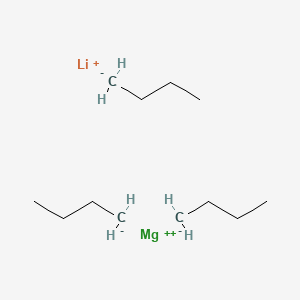
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
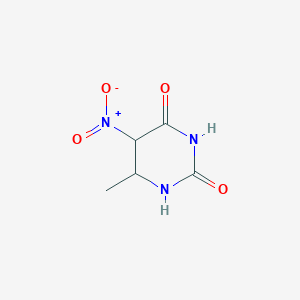

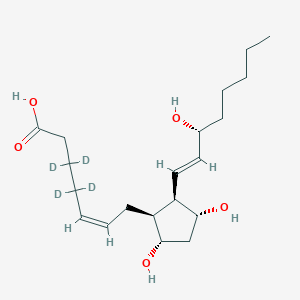
![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
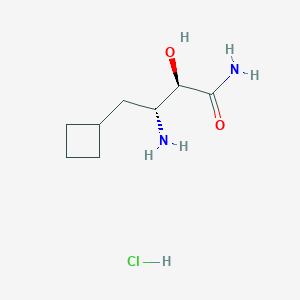
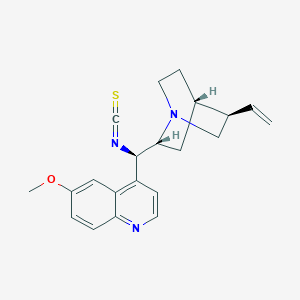


![2-Methyl-octahydropyrano[4,3-b]morpholine](/img/structure/B12337624.png)
